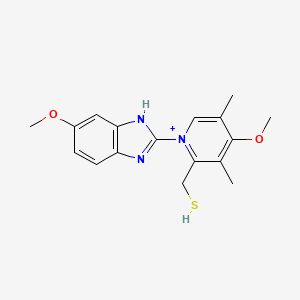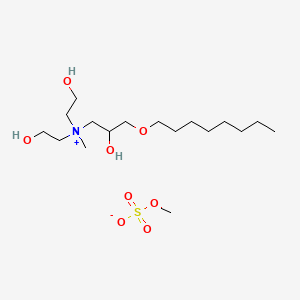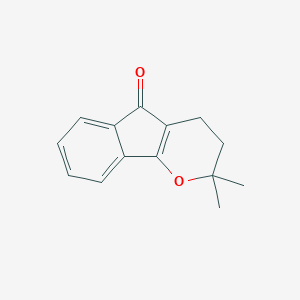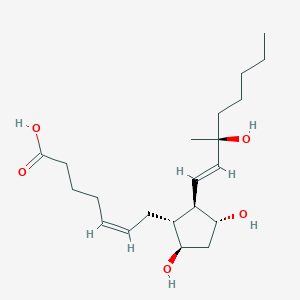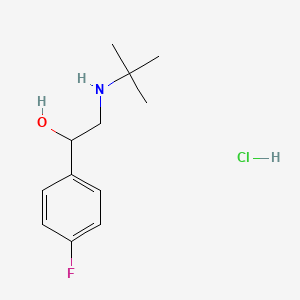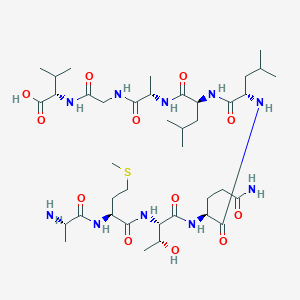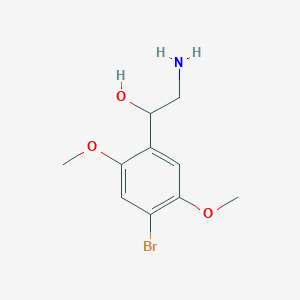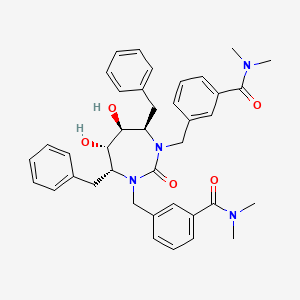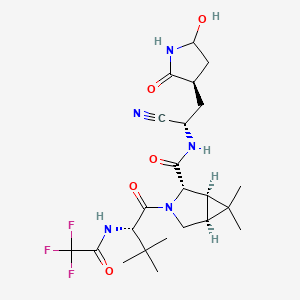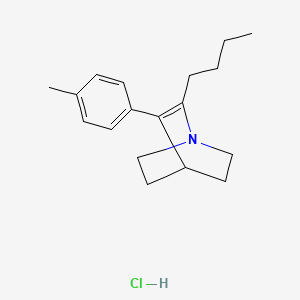
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple azo groups and methoxy substituents, which contribute to its distinct chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt typically involves the diazotization of 4-methoxy-3-methylphenylamine followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful formation of the azo bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature and pH being critical factors .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted aromatic compounds. These products have diverse applications in different fields .
Scientific Research Applications
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt involves its interaction with molecular targets through its azo groups and methoxy substituents. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a methoxy substituent, used as an intermediate in pharmaceuticals.
4-Methoxy-3-methylphenylboronic acid: A boronic acid derivative used in organic synthesis.
Uniqueness
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt is unique due to its multiple azo groups and sulfonic acid functionality, which confer distinct chemical reactivity and a wide range of applications in various fields .
Properties
CAS No. |
75627-14-4 |
|---|---|
Molecular Formula |
C21H19N4NaO5S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
sodium;4-methoxy-3-[[4-[(4-methoxy-3-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H20N4O5S.Na/c1-14-12-17(8-10-20(14)29-2)24-22-15-4-6-16(7-5-15)23-25-19-13-18(31(26,27)28)9-11-21(19)30-3;/h4-13H,1-3H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
DGWDYSIFKLIKRB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])OC)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


